methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related pyrazole compounds often involves multicomponent reactions or cyclization processes. For instance, synthesis approaches can include reactions starting from ethyl 3-methyl-1H-pyrazole-4-carboxylate, leading to various coordination polymers when reacted with metal ions like Zn(II) and Cd(II) under specific conditions (Cheng et al., 2017). Such methodologies highlight the versatility of pyrazole derivatives in synthesizing structurally diverse compounds.
Molecular Structure Analysis
The molecular structure of closely related pyrazole derivatives has been extensively studied, revealing insights into their hydrogen bonding and crystalline forms. For example, derivatives of methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate exhibit complex hydrogen-bonded sheets, demonstrating the significance of intermolecular interactions in defining the solid-state structure of these compounds (Portilla et al., 2007).
Chemical Reactions and Properties
Pyrazole derivatives engage in a variety of chemical reactions, reflecting their chemical reactivity. The functional groups present in these molecules, such as the carboxylate group, play a crucial role in their reactivity, enabling transformations such as hydrogenation, halogenation, and coupling reactions. These reactions are foundational in further derivatizing the pyrazole core for specific applications.
Physical Properties Analysis
The physical properties of pyrazole derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular geometry and the nature of substituents. The crystalline structure, as determined through X-ray crystallography, provides insights into the molecular packing and intermolecular forces present, which directly affect their physical characteristics.
Chemical Properties Analysis
The chemical properties of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate derivatives encompass a broad range of reactivities due to the presence of functional groups such as bromo, methyl, and carboxylate moieties. These groups allow for selective transformations, including nucleophilic substitution reactions, which are pivotal in synthesizing targeted molecular structures for specific chemical or pharmaceutical applications.
Scientific Research Applications
Structural and Spectral Investigations : Another study focused on the structural and spectral analysis of pyrazole-4-carboxylic acid derivatives, crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Viveka et al., 2016).
Hydrogen-Bonded Structures : Research on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and related compounds has revealed intricate hydrogen-bonded structures, providing insights into the molecular interactions and stability of pyrazole derivatives (Portilla et al., 2007).
Biological and Pharmacological Applications
Antifungal Activity : A study synthesized novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrating significant antifungal activity against various phytopathogenic fungi. This research highlights the potential of pyrazole derivatives in developing new antifungal agents (Du et al., 2015).
Antimicrobial Properties : Another study synthesized new N-phenylpyrazole derivatives, showing potent antimicrobial activity, particularly against pathogenic yeast and moulds. This suggests the utility of pyrazole derivatives in creating effective antimicrobial agents (Farag et al., 2008).
Material Science and Coordination Chemistry
Coordination Polymers : Research involving pyrazole-dicarboxylate acid derivatives and their coordination with metal ions like Cu(II) and Co(II) has led to the synthesis of novel coordination polymers. These studies provide valuable insights into the structural diversity and potential applications of pyrazole-based ligands in material science (Radi et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTBTHHHTJJTRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594721 |
Source
|
Record name | Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
1232838-31-1 |
Source
|
Record name | Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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